A Comprehensive Technical Guide to the Characteristics of Red 30 for Scientific Research
A Comprehensive Technical Guide to the Characteristics of Red 30 for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D&C Red No. 30 (Red 30) is a synthetic pigment, chemically identified as 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one. It belongs to the thioindigoid class of colorants.[1] Historically, it has been utilized in cosmetics, drugs, and food products.[2][3] However, recent regulatory changes and scientific investigations into its toxicological profile have necessitated a comprehensive understanding of its properties for research purposes. This guide provides an in-depth overview of Red 30's characteristics, including its physicochemical properties, biological effects, and relevant experimental protocols, to support scientific research and development.
Core Characteristics of Red 30
A summary of the key chemical and physical properties of D&C Red No. 30 is presented below.
| Property | Value | Reference |
| Chemical Name | 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one | [4] |
| Synonyms | D&C Red No. 30, CI 73360, Vat Red 1 | [4] |
| CAS Number | 2379-74-0 | [4] |
| Molecular Formula | C₁₈H₁₀Cl₂O₂S₂ | [4] |
| Molecular Weight | 393.3 g/mol | [4] |
| Appearance | Deep pink powder | [1] |
| Solubility | Insoluble in water | [1] |
| Origin | Coal tar derivative | [5] |
Toxicological Profile and Biological Effects
Recent scientific studies and regulatory assessments have raised concerns about the safety of Red 30, leading to a ban on its use in food and ingested drugs by the U.S. Food and Drug Administration (FDA).[6][7][8] The primary toxicological concerns are centered around its potential carcinogenic and neurotoxic effects, primarily investigated in animal models.
Thyroid Disruption
Animal studies have demonstrated a link between the ingestion of Red 30 and the development of thyroid tumors.[9] The proposed mechanism involves the disruption of thyroid hormone homeostasis. Red 30 is suggested to interfere with the thyroid's ability to uptake iodine, a critical component for the synthesis of thyroid hormones.[9] Furthermore, it may inhibit enzymatic processes essential for the conversion of thyroid hormones into their active forms.[9]
Oxidative Stress and Neurotoxicity
Research in rodent models indicates that Red 30 can induce neurotoxic effects by promoting oxidative stress and neuroinflammation.[9] An increase in reactive oxygen species (ROS) can lead to cellular damage and impair neuronal communication.[9]
Signaling Pathways
Thyroid Hormone Synthesis and Regulation Pathway
The following diagram illustrates the key steps in thyroid hormone synthesis and its regulation, highlighting the potential points of interference by Red 30.
Caption: Thyroid hormone synthesis pathway and points of Red 30 interference.
Oxidative Stress Signaling Pathway
This diagram outlines a simplified oxidative stress signaling cascade and the potential role of Red 30 in exacerbating this process.
Caption: Oxidative stress pathway potentially induced by Red 30.
Experimental Protocols
In Vitro Cytotoxicity Assay: Neutral Red Uptake for Insoluble Pigments
This protocol is adapted for assessing the cytotoxicity of insoluble pigments like Red 30.
1. Materials:
-
Cell line (e.g., Balb/c 3T3 fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Red 30 pigment
-
Vehicle for Red 30 (e.g., DMSO, followed by dispersion in media)
-
Neutral Red solution (50 µg/mL in culture medium)
-
Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
96-well cell culture plates
-
Microplate reader (540 nm filter)
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Test Substance Preparation: Prepare a stock solution of Red 30 in a suitable vehicle (e.g., DMSO). Create a serial dilution of the Red 30 stock in the cell culture medium. Due to its insolubility, ensure the pigment is well-dispersed by vortexing or sonication before adding to the cells.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the prepared Red 30 dilutions. Include vehicle controls and untreated controls. Incubate for 24-48 hours.
-
Neutral Red Staining: Remove the treatment medium and wash the cells with PBS. Add 100 µL of Neutral Red solution to each well and incubate for 3 hours.
-
Dye Extraction: Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of destain solution to each well. Shake the plate for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viability relative to the untreated control.
In Vivo Rodent Toxicity Study
This protocol provides a general framework for assessing the toxicity of Red 30 in a rodent model. All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.
1. Animals and Housing:
-
Species: Sprague-Dawley rats (or other appropriate rodent model)
-
Number: At least 10 males and 10 females per group.
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Design:
-
Groups:
-
Control group (vehicle only)
-
Low-dose Red 30 group
-
Mid-dose Red 30 group
-
High-dose Red 30 group
-
-
Administration: Administer Red 30 daily via oral gavage for a specified period (e.g., 28 or 90 days). The vehicle should be appropriate for suspending the insoluble pigment (e.g., corn oil).
-
Observations: Conduct daily clinical observations and record body weights weekly.
3. Endpoints:
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Organ Weights: Euthanize animals and perform a gross necropsy. Weigh key organs (e.g., liver, kidneys, thyroid).
-
Histopathology: Preserve organs in formalin for histopathological examination. Pay close attention to the thyroid gland and liver.
Analytical Methods for Detection of Red 30
1. High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV):
-
Sample Preparation:
-
Homogenize tissue or biological fluid samples.
-
Extract Red 30 using a suitable organic solvent (e.g., a mixture of methanol and dichloromethane).[10]
-
Concentrate the extract and reconstitute it in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of ammonium acetate buffer and an organic solvent like acetonitrile or methanol.[10]
-
Detection: UV-Vis detector set at the maximum absorbance wavelength of Red 30.
-
-
Quantification: Use a calibration curve prepared with Red 30 standards.
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):
-
LC-MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of Red 30 for high selectivity and sensitivity.
-
-
Quantification: Use an internal standard and a calibration curve for accurate quantification.
Experimental and Logical Workflows
Cytotoxicity Testing Workflow
Caption: Workflow for in vitro cytotoxicity assessment of Red 30.
Conclusion
This technical guide provides a comprehensive overview of the key characteristics of D&C Red No. 30 for scientific research. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a robust foundation for researchers and drug development professionals investigating the biological effects of this compound. Given its toxicological profile, further research into the precise molecular mechanisms of Red 30's action is warranted to fully understand its potential impact on human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Thyroid Gland and Thyroid Hormones – Integrated Human Anatomy and Physiology Part 2 (NOT UPDATED) [uen.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. iacmcolor.org [iacmcolor.org]
